2-Benzyloxymethyl-4,5-dihydrofuran
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-2,3-dihydrofuran |
InChI |
InChI=1S/C12H14O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-7H,4,8-10H2 |
InChI Key |
HKWZOILKOFYBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, electronic properties, and applications of 2-benzyloxymethyl-4,5-dihydrofuran can be contextualized by comparing it to other dihydrofuran derivatives. Key structural analogs include:
2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4)
- Substituents : Methoxy groups at positions 2 and 5.
- Properties: Methoxy groups are strong electron donors, enhancing the ring's electron density. This increases susceptibility to electrophilic attacks but reduces steric hindrance compared to bulkier substituents like benzyloxymethyl.
- Applications : Used in fine chemical synthesis, though specific applications are less documented compared to benzyloxymethyl analogs .
2-Dicyanomethylen-3-cyano-4-methyl-5-phenyl-5-trifluoromethyl-2,5-dihydrofuran (CF3-Ph-TCF)
- Substituents: Electron-withdrawing cyano and trifluoromethyl groups.
- Properties: The electron-deficient dihydrofuran core enhances nonlinear optical (NLO) properties. Chromophores containing CF3-Ph-TCF exhibit a 2-fold increase in molecular hyperpolarizability (γ) and a 3-fold improvement in electro-optic response (r33) over simpler analogs, making them valuable in photonics .
- Contrast : Unlike this compound, CF3-Ph-TCF prioritizes electronic modulation over steric considerations.
4,5,5-Trimethyl-2-phenyl-2-hydroxy-2,5-dihydrofuran
- Substituents : Hydroxy and trimethyl groups.
- Trimethyl substituents increase steric bulk, which may hinder ring-opening reactions.
- Applications : Studied for antibacterial activity, reflecting a biological focus distinct from the synthetic applications of this compound .
Data Table: Structural and Functional Comparison
Key Research Findings
- Reactivity: The benzyloxymethyl group in this compound balances steric bulk and moderate electron donation, enabling regioselective cycloadditions . In contrast, methoxy or cyano substituents prioritize electronic effects over steric considerations .
- Synthetic Utility : While this compound is pivotal in photochemical syntheses, its low yield highlights a need for optimization compared to other dihydrofurans with more established protocols.
- Functional Diversity : Dihydrofuran derivatives exhibit broad applicability, spanning materials science (CF3-Ph-TCF) to medicinal chemistry (4,5,5-trimethyl-2-phenyl-2-hydroxy analog) .
Preparation Methods
Dichloroketene Cycloaddition
The synthesis begins with 2-benzyloxymethyl-4,5-dihydrofuran (2 ) as a precursor. A dichloroketene intermediate is generated in situ via reaction of dichloroacetyl chloride with triethylamine in hexanes. Cycloaddition to the dihydrofuran’s vinyl ether moiety yields 1-(benzyloxymethyl)-7,7-dichloro-2-oxabicyclo[3.2.0]heptan-6-one. Subsequent dechlorination using zinc and ammonium chloride in methanol affords the bicycloheptanone 3 (10% yield).
Key Data :
-
Reagents : Dichloroacetyl chloride, Zn/NH₄Cl.
-
Conditions : Reflux in hexanes (20 min), room-temperature dechlorination.
-
Yield : 10% (unoptimized).
Limitations and Optimization
The low yield stems from competing side reactions during cycloaddition. Polar solvents (e.g., acetonitrile) and controlled stoichiometry may enhance selectivity.
Copper(I)-Mediated Cyclization of Dibromohomoallylic Alcohols
Cyclization Mechanism
Dibromohomoallylic alcohols undergo intramolecular cyclization via CuI/1,10-phenanthroline catalysis in 1,4-dioxane at 115°C. This method directly yields 2-benzyloxymethyl-4-bromo-2,3-dihydrofuran (3i ) with 82% efficiency. The reaction proceeds through a bromonium ion intermediate, favoring cis-diastereoselectivity.
Key Data :
-
Reagents : CuI, Cs₂CO₃, 1,10-phenanthroline.
-
Conditions : 115°C, 16 h, inert atmosphere.
-
Yield : 82%.
Solvent and Substrate Effects
Polar solvents (e.g., acetone) favor cycloelimination over cyclization, while non-polar solvents (benzene) enhance diastereomeric purity.
Nucleophilic Ring-Opening of Epoxides
Epoxide Activation
R-(-)-2-benzyloxymethyl oxirane (R-2 ) undergoes nucleophilic ring-opening with dianions derived from phenylselanylacetic acid (PhSeCH₂CO₂H) or phenylsulfanyl acetic acid (PhSCH₂CO₂H). Oxidation with H₂O₂ or m-CPBA generates selenoxide or sulfoxide intermediates, which undergo syn-elimination to yield R-(+)-5-benzyloxymethyl-5H-furan-2-one (R-1 ).
Key Data :
-
Reagents : PhSeCH₂CO₂H, H₂O₂, m-CPBA.
-
Conditions : -78°C (dianion formation), room-temperature elimination.
-
Yield : 61% (two-step), 35% (three-step).
Stereochemical Integrity
Chiral GC analysis confirms ≥95% enantiomeric excess (ee), making this method suitable for asymmetric synthesis.
Protection-Deprotection Strategies
Hydroxymethyl Protection
(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is protected with benzyl bromide using NaH in DMF. The reaction proceeds via alkoxide formation, yielding (S)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one with 29% yield after silica gel chromatography.
Key Data :
-
Reagents : Benzyl bromide, NaH, DMF.
-
Conditions : 0°C to room temperature, 12 h.
-
Yield : 29%.
Limitations
Competitive elimination and low nucleophilicity of the secondary alcohol limit efficiency. Alternative bases (e.g., KOtBu) may improve yields.
Mitsunobu Inversion and Reductive Amination
Stereochemical Modulation
A racemic mixture of 1-benzyloxy-but-3-en-2-ol undergoes Mitsunobu inversion with p-nitrobenzoic acid and DIAD to achieve >96% ee. Subsequent photochemical [2+2] cycloaddition and reductive amination yield enantiomerically pure this compound derivatives.
Key Data :
-
Reagents : DIAD, Ph₃P, p-nitrobenzoic acid.
-
Conditions : 23°C, 40 min.
-
Yield : 87% (three-step).
Analytical Characterization
Spectroscopic Data
Comparative Performance Table
| Method | Key Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|
| CuI-Mediated Cyclization | CuI, Cs₂CO₃ | 82 | Moderate |
| Photochemical [2+2] | Dichloroacetyl chloride | 10 | Low |
| Epoxide Ring-Opening | PhSeCH₂CO₂H | 61 | High (≥95% ee) |
| Protection-Deprotection | BnBr, NaH | 29 | N/A |
| Mitsunobu Inversion | DIAD, Ph₃P | 87 | High (>96% ee) |
Q & A
Q. How is this compound utilized in constructing bioactive natural product scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
